molecular formula C14H28N2O3 B1437113 N-((2-Hydroxyethyl)glycyl)decanamide CAS No. 139361-84-5

N-((2-Hydroxyethyl)glycyl)decanamide

Cat. No. B1437113
M. Wt: 272.38 g/mol
InChI Key: MODDGVIIHAOFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Hydroxyethyl)glycyl)decanamide (NHED) is an amide derivative of the amino acid glycine and is a key component of many laboratory experiments. It has a wide range of applications in the fields of biochemistry and physiology, and is used in a variety of scientific research applications.

Scientific Research Applications

1. Nuclear Waste Management

N,N,N′,N′‐Tetraoctyl diglycolamide (TODGA) has been evaluated for partitioning minor actinides from simulated high-level nuclear waste solutions. This study suggests that TODGA, a compound related to N-((2-Hydroxyethyl)glycyl)decanamide, is more basic than other solvents like TRUEX and DIAMEX. This characteristic allows TODGA to effectively aggregate in n‐dodecane at lower acidities and modify the distribution behavior of various metal ions, including Am(III), Pu(IV), U(VI), Eu(III), Fe(III), Sr(II), and Cs(I), in nuclear waste solutions (Ansari et al., 2005).

2. Biomedical Applications

In the field of biomedical research, derivatives of N-((2-Hydroxyethyl)glycyl)decanamide have been synthesized and investigated for their therapeutic potential. For instance, N-(2-Hydroxyethyl)amide derivatives were explored for their anticonvulsant activities. These compounds, including N-(2-Hydroxyethyl)decanamide, showed promising results in the maximal electroshock (MES) test for anticonvulsant activity, exhibiting lower toxicity and better protective indexes than the marked anti-epileptic drug valproate (Guan et al., 2009).

3. Cosmetic and Dermatological Applications

In the cosmetic and dermatological fields, synthetic ceramide derivatives, related to N-((2-Hydroxyethyl)glycyl)decanamide, were found to promote keratinocyte differentiation. These compounds were effective in increasing keratin 1 expression in a reconstituted epidermis model, suggesting their potential application in treating skin diseases involving abnormal keratinocyte differentiation (Kwon et al., 2007).

4. Analytical Chemistry

In analytical chemistry, N-((2-Hydroxyethyl)glycyl)decanamide derivatives like N,N,N′,N′‐tetraoctyl diglycolamide (TODGA) have been used to determine the extraction capacity of metals. This application is crucial for understanding the limits of metal concentration in organic phases, which is important for the extraction and separation of various metal ions in analytical and industrial processes (Sasaki et al., 2005).

properties

IUPAC Name

N-[2-(2-hydroxyethylamino)acetyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-13(18)16-14(19)12-15-10-11-17/h15,17H,2-12H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDGVIIHAOFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Hydroxyethyl)glycyl)decanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 2
Reactant of Route 2
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 3
Reactant of Route 3
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 4
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 5
N-((2-Hydroxyethyl)glycyl)decanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-((2-Hydroxyethyl)glycyl)decanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.